N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide
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Overview
Description
N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is a complex organic compound that features a pyrazinecarboxamide core linked to an indole moiety via an ethylamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Ethylamino Bridge: The ethylamino bridge can be formed by reacting the indole derivative with ethylenediamine under controlled conditions.
Coupling with Pyrazinecarboxamide: The final step involves coupling the ethylamino-indole derivative with pyrazinecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study biological pathways involving indole derivatives.
Mechanism of Action
The mechanism of action of N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, while the pyrazinecarboxamide core can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
- 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide
Uniqueness
N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is unique due to the presence of both a fluorinated indole moiety and a pyrazinecarboxamide core. This combination provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H16FN5O2 |
---|---|
Molecular Weight |
341.34 g/mol |
IUPAC Name |
N-[2-[2-(5-fluoro-1H-indol-3-yl)ethylamino]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H16FN5O2/c18-12-1-2-14-13(7-12)11(8-22-14)3-4-21-16(24)10-23-17(25)15-9-19-5-6-20-15/h1-2,5-9,22H,3-4,10H2,(H,21,24)(H,23,25) |
InChI Key |
ACINUQFJVCMFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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